molecular formula C12H11N5 B14226842 4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile

4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile

Cat. No.: B14226842
M. Wt: 225.25 g/mol
InChI Key: KQTWPOLQQHPJPQ-OQLLNIDSSA-N
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Description

4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile typically involves the condensation of 4-cyanobenzaldehyde with 1-(1H-pyrazol-5-yl)ethanone in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Corresponding amines or alcohols.

    Substitution: Amides or esters.

Scientific Research Applications

4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-pyrazol-1-yl)benzonitrile
  • 1-(4-cyanophenyl)pyrazole
  • 4-(1H-pyrazol-3-yl)benzonitrile

Uniqueness

4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile is unique due to its specific structural features, such as the presence of both a pyrazole ring and a nitrile group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile

InChI

InChI=1S/C12H11N5/c1-9(12-6-7-14-17-12)15-16-11-4-2-10(8-13)3-5-11/h2-7,16H,1H3,(H,14,17)/b15-9+

InChI Key

KQTWPOLQQHPJPQ-OQLLNIDSSA-N

Isomeric SMILES

C/C(=N\NC1=CC=C(C=C1)C#N)/C2=CC=NN2

Canonical SMILES

CC(=NNC1=CC=C(C=C1)C#N)C2=CC=NN2

Origin of Product

United States

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